丁苯卡因

描述

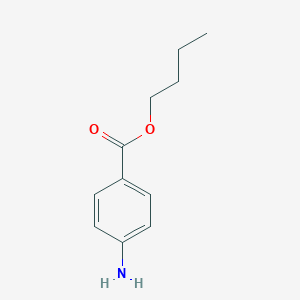

Butamben is a local anesthetic . It is the ester of 4-aminobenzoic acid and butanol . It is one of three components in the topical anesthetic Cetacaine . It is used in the form of n-butyl-p-aminobenzoate .

Synthesis Analysis

The synthesis of Butamben involves the esterification between 4-Nitrobenzoic acid and 1-Butanol, which gives Butyl 4-Nitrobenzoate. This is then reduced through Bechamp reduction to give Butamben . Alternatively, 4-aminobenzoic acid can be used directly .Molecular Structure Analysis

Butamben’s structure corresponds to the standard molecule of a hydrophilic and hydrophobic domain separated by an intermediate ester found in most of the local anesthetics .Chemical Reactions Analysis

Butamben is the ester of 4-aminobenzoic acid and butanol . It slowly hydrolyses when boiled with water .Physical And Chemical Properties Analysis

Butamben is a white, odorless, crystalline powder . It is mildly soluble in water (1 part in 7000) and soluble in alcohol, ether, chloroform, fixed oils, and dilute acids . It has a molecular weight of 193.24 .科学研究应用

Pharmaceutical Intermediate

Butyl 4-aminobenzoate is utilized as an intermediate in the synthesis of pharmaceuticals. It serves as a precursor in the production of various drugs, particularly those that function as local anesthetics .

Local Anesthetic

Butamben is primarily known for its use as a local anesthetic. It’s one of the components in the topical anesthetic Cetacaine and is used to numb mucus membranes, excluding the eyes .

Synthesis of Antifolates

This compound acts as a building block for the synthesis of antifolates, which are significant as tumor cell inhibitors. Antifolates are used in chemotherapy treatments to inhibit cell division .

Conversion of Folate Precursor

Butyl 4-aminobenzoate derivatives can alter vitamin function in susceptible strains by modifying the amino group. This modification may lead to enhanced lipophilicity, promoting limited absorption and intracellular accumulation via passive diffusion .

Chemical Research

In chemical research, butamben is used for studying the properties and reactions of aminobenzoic acid derivatives. It serves as a model compound for various synthetic pathways and reaction mechanisms .

Quality Control Reference Standard

Butamben is also used as a reference standard in quality control tests and assays specified in pharmacopeias such as the United States Pharmacopeia (USP). It helps ensure the quality and consistency of pharmaceutical products .

作用机制

Target of Action

Butamben primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . It also inhibits the sodium channels and acts as a delayed rectifier of potassium currents . These channels play a crucial role in the transmission of nerve impulses.

Mode of Action

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . This modification in the channels is thought to cause a disturbance of the channel kinetics acceleration . It is also reported that butamben inhibits the sodium channels and acts as a delayed rectifier of potassium currents . This results in the blockage of nerve impulse transmission, leading to local anesthesia .

Biochemical Pathways

The primary biochemical pathway affected by butamben is the nerve impulse transmission pathway. By inhibiting the voltage-gated calcium channels, sodium channels, and acting as a delayed rectifier of potassium currents, butamben disrupts the normal flow of ions across the nerve cell membrane. This disruption prevents the nerve cells from depolarizing and transmitting impulses, thereby causing local anesthesia .

Pharmacokinetics

It is known that butamben is suitable only for topical anesthesia due to its very low water solubility

Result of Action

The primary result of butamben’s action is the induction of local anesthesia. It achieves this by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied .

Action Environment

The action of butamben can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in aqueous environments . Additionally, the pH of the environment could potentially affect the ionization state of butamben, which in turn could influence its ability to cross cell membranes and exert its anesthetic effect.

未来方向

There are ongoing research efforts to enhance the anesthetic efficacy of Butamben. For instance, a study has shown that the development of deformable liposomes bearing the drug as a cyclodextrin complex can enhance Butamben’s anesthetic efficacy . Another study has shown that lipid nanoparticles loaded with Butamben can improve anesthesia at inflamed tissues .

属性

IUPAC Name |

butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWVALYLNVXWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022417 | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992), White odorless solid; Nearly insoluble in water; [Hawley] Yellow solid; Insoluble in water; [CAMEO] Faintly beige fine crystals; [MSDSonline] | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 8 mmHg (NTP, 1992), 173-174 °C @ 8 mm Hg | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), 1 g dissolves in about 7 liters water, Sol in dil acids, alc, chloroform, ether, and fatty oils., Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils., Soluble in thanol, ethyl ether, and benzene., In water, 3.35X10+2 mg/l @ 25 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000299 [mmHg] | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons. The modification in this channels is thought to cause a disturbance of the channel kinetics acceleration. It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents. All the effects of butamben are performed in the root ganglion neurons which suggests that the related anesthetic effect may be caused by the reduced electrical excitability., ...ACTION IS TO INTERFERE WITH INITIATION & TRANSMISSION OF NERVE IMPULSE. PRESENT THEORY HOLDS THAT LOCAL ANESTHETICS PREVENT DEPOLARIZATION OF NERVE MEMBRANE &, HENCE, PROPAGATION OF IMPULSE. ...THOUGHT TO BE DUE TO INTERFERENCE WITH MUTUAL EXCHANGE OF SODIUM & POTASSIUM IONS ACROSS MEMBRANE. /LOCAL ANESTHETICS/ | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alc, White powder, White, amorphous powder | |

CAS RN |

94-25-7 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamben [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFW857872Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of butamben?

A1: Butamben primarily exerts its anesthetic effect by inhibiting voltage-gated ion channels, particularly those involved in pain signal transmission. [, , ]

Q2: Which specific ion channels are targeted by butamben?

A2: Butamben demonstrates inhibitory effects on various voltage-gated ion channels, including: * Voltage-gated calcium channels (N-type, L-type, and T-type) [, , , , ]* Voltage-gated potassium channels (Kv1.1 and hERG) [, ]

Q3: How does butamben affect the kinetics of these ion channels?

A3: Research suggests that clinically relevant concentrations of butamben accelerate the gating kinetics of the targeted ion channels, ultimately reducing the overall current amplitude. This effect is believed to contribute to its analgesic properties. [, , , ]

Q4: Does butamben exhibit selectivity towards specific ion channels?

A4: While butamben interacts with multiple ion channels, studies suggest a higher affinity for N-type calcium channels, which are predominantly found in nociceptive (pain-sensing) neurons. [, ] This selectivity may contribute to its long-duration analgesic effect with minimal motor blockade. [, ]

Q5: What is the molecular formula and weight of butamben?

A5: The molecular formula of butamben is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]

Q6: Is there spectroscopic data available for butamben?

A6: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry have been employed to characterize butamben and its degradation products. [, , ] Additionally, rotational spectroscopy studies have provided insights into the conformational preferences of butamben. []

Q7: What formulation strategies have been explored to improve butamben's properties?

A8: Several formulation approaches have been investigated, including:* Liposomal encapsulation: Encapsulation of butamben in conventional and elastic liposomes has been shown to enhance its skin permeability and reduce its cytotoxicity, making it a promising strategy for topical anesthesia. [, ]* Cyclodextrin complexation: Complexation of butamben with methyl-β-cyclodextrin (RAMEB) improved drug loading and prolonged release from liposomes, further augmenting its anesthetic efficacy. []* Polylactic acid microspheres: Encapsulation in these microspheres has shown potential for sustained release of butamben. [, ]* Suspension formulations: These formulations, often containing surfactants like polysorbates, have been studied for epidural administration. [, , , ]

Q8: How does the route of administration affect butamben's efficacy?

A9: Butamben's efficacy is significantly influenced by the route of administration. Epidural administration of butamben suspensions has demonstrated prolonged analgesia without significant motor blockade. [, , , ] Topical application of butamben formulations, particularly liposomal gels, has also shown promising results for local anesthesia. [, ]

Q9: What are the advantages of using butamben in a sustained-release formulation?

A10: Sustained-release formulations of butamben offer several potential advantages for pain management, including:* Prolonged duration of action: This is particularly beneficial for treating chronic pain conditions, reducing the frequency of administration and improving patient compliance. [, ]* Reduced systemic exposure: Localized delivery minimizes the risk of systemic side effects associated with repeated systemic administration of analgesics. []

Q10: What preclinical models have been used to evaluate butamben's analgesic effects?

A11: The analgesic effects of butamben have been studied in various animal models, including:* Rat paw formalin test: This model assesses pain responses to formalin injection and has demonstrated the prolonged antinociceptive effects of butamben sciatic nerve blocks. []* Thermal hyperalgesia models: These models assess sensitivity to heat stimuli and have shown that butamben can effectively reduce heat hyperalgesia in rats with nerve injury. []* Inflammatory hyperalgesia models: These models involve inducing inflammation and assessing pain responses. Studies using these models have highlighted the potential of butamben-loaded lipid nanoparticles for managing inflammatory pain. []

Q11: What are the potential toxicological concerns associated with butamben?

A13: Although generally considered safe for topical and limited epidural use, butamben can induce methemoglobinemia, a condition where the blood's oxygen-carrying capacity is compromised. [] This risk is particularly relevant when used in high concentrations or over large surface areas. Careful consideration of dosage, application site, and patient-specific factors is crucial to minimize potential risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)

![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)

![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)

![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)

![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)

![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)

![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)

![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)